molecular formula C10H8F3NO4S B026804 Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate CAS No. 107651-35-4

Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate

Cat. No.: B026804
CAS No.: 107651-35-4
M. Wt: 295.24 g/mol
InChI Key: XFMFKEQBIQSLOX-UHFFFAOYSA-N
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Description

Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate is an organic compound that belongs to the class of imine derivatives of trifluoropyrotartaric acid. This compound is known for its unique chemical properties, particularly its ability to undergo C-alkylation reactions with various aromatic π-systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate can be synthesized through the reaction of methyl trifluoropyruvate with benzenesulfonamide. This reaction typically occurs at room temperature (around 20°C) and results in the formation of a stable adduct . The synthetic route involves the following steps:

  • Methyl trifluoropyruvate is reacted with benzenesulfonamide.
  • The reaction mixture is stirred at room temperature until the formation of the desired product is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate primarily undergoes C-alkylation reactions with aromatic π-systems. These reactions are regiospecific, occurring at the site of maximum π-density .

Common Reagents and Conditions

    Reagents: Aromatic compounds such as N,N-dimethylaniline, indole, 2-methylindole, 1-methyl-2-phenylindole, 2-phenylindole, and thiophene.

    Conditions: The reactions are typically carried out at room temperature and may require a catalyst to enhance the reaction rate.

Major Products

The major products formed from these reactions are C-alkylated aromatic compounds. The specific product depends on the aromatic compound used in the reaction.

Scientific Research Applications

Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate involves its ability to act as a C-alkylating agent. The compound interacts with aromatic π-systems, leading to the formation of C-alkylated products. This regiospecific interaction is influenced by the π-density of the aromatic system .

Comparison with Similar Compounds

Similar Compounds

    Hexafluoroacetone benzenesulfonylimine: Similar in structure and reactivity.

    Methyl trifluoropyruvate: A precursor in the synthesis of methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate.

Uniqueness

This compound is unique due to its high reactivity and regiospecificity in C-alkylation reactions. This makes it a valuable reagent in organic synthesis and various scientific research applications .

Properties

IUPAC Name

methyl 2-(benzenesulfonylimino)-3,3,3-trifluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO4S/c1-18-9(15)8(10(11,12)13)14-19(16,17)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMFKEQBIQSLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NS(=O)(=O)C1=CC=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374908
Record name METHYL 2-BENZENESULFONYLIMINO-3,3,3-TRIFLUOROPROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107651-35-4
Record name METHYL 2-BENZENESULFONYLIMINO-3,3,3-TRIFLUOROPROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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